molecular formula C32H33N3O2 B286423 3-(9H-fluoren-9-ylidene)-1-{4-[4-(2-methylphenyl)-1-piperazinyl]butyl}-2,4-pyrrolidinedione

3-(9H-fluoren-9-ylidene)-1-{4-[4-(2-methylphenyl)-1-piperazinyl]butyl}-2,4-pyrrolidinedione

Cat. No. B286423
M. Wt: 491.6 g/mol
InChI Key: HNXJPOPNQFFHRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(9H-fluoren-9-ylidene)-1-{4-[4-(2-methylphenyl)-1-piperazinyl]butyl}-2,4-pyrrolidinedione, commonly known as FBP, is a fluorescent probe that has been widely used in scientific research. It is a highly sensitive and specific tool for detecting protein-protein interactions, enzyme activity, and other biological processes.

Mechanism of Action

FBP works by binding to specific proteins or enzymes and undergoing a conformational change that increases its fluorescence intensity. The exact mechanism of action depends on the specific protein or enzyme being studied.
Biochemical and Physiological Effects:
FBP has no known biochemical or physiological effects on cells or organisms. It is a non-toxic and non-invasive tool for studying biological processes.

Advantages and Limitations for Lab Experiments

The advantages of using FBP in lab experiments include its high sensitivity and specificity, its non-toxic and non-invasive nature, and its ability to monitor biological processes in real-time. The limitations of using FBP include its cost and the need for specialized equipment for fluorescence detection.

Future Directions

There are many future directions for the use of FBP in scientific research, including:
1. Development of new FBP derivatives with improved sensitivity and specificity.
2. Application of FBP in high-throughput screening assays for drug discovery.
3. Use of FBP in combination with other fluorescent probes for multiplex imaging.
4. Development of FBP-based biosensors for monitoring biological processes in vivo.
5. Use of FBP in combination with other techniques, such as proteomics and genomics, for systems-level analysis of biological processes.
In conclusion, FBP is a highly sensitive and specific tool for studying protein-protein interactions, enzyme activity, and other biological processes. Its non-toxic and non-invasive nature makes it an ideal tool for studying biological processes in living cells and organisms. There are many future directions for the use of FBP in scientific research, and we look forward to seeing how this tool will continue to advance our understanding of biological processes.

Synthesis Methods

FBP can be synthesized using a multi-step process that involves the condensation of 9H-fluorene-9-carboxaldehyde with 2-methyl-4-nitroaniline, followed by reduction and reaction with 1-bromo-4-chlorobutane. The resulting compound is then treated with sodium hydride and 2,4-pyrrolidinedione to yield FBP.

Scientific Research Applications

FBP has been used in a wide range of scientific research applications, including:
1. Protein-protein interactions: FBP can be used to detect protein-protein interactions in vitro and in vivo. It has been used to study the interactions between transcription factors, kinases, and other signaling molecules.
2. Enzyme activity: FBP can be used to monitor enzyme activity in real-time. It has been used to study the activity of proteases, phosphatases, and other enzymes.
3. Bioimaging: FBP can be used as a fluorescent probe for bioimaging. It has been used to visualize protein localization, trafficking, and dynamics in living cells.

properties

Molecular Formula

C32H33N3O2

Molecular Weight

491.6 g/mol

IUPAC Name

3-fluoren-9-ylidene-1-[4-[4-(2-methylphenyl)piperazin-1-yl]butyl]pyrrolidine-2,4-dione

InChI

InChI=1S/C32H33N3O2/c1-23-10-2-7-15-28(23)34-20-18-33(19-21-34)16-8-9-17-35-22-29(36)31(32(35)37)30-26-13-5-3-11-24(26)25-12-4-6-14-27(25)30/h2-7,10-15H,8-9,16-22H2,1H3

InChI Key

HNXJPOPNQFFHRM-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2CCN(CC2)CCCCN3CC(=O)C(=C4C5=CC=CC=C5C6=CC=CC=C64)C3=O

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CCCCN3CC(=O)C(=C4C5=CC=CC=C5C6=CC=CC=C64)C3=O

Origin of Product

United States

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